molecular formula C26H27N5OS B608864 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide CAS No. 2247732-89-2

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide

Cat. No. B608864
M. Wt: 457.6
InChI Key: SWLKFZCOJAYAMJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Alternative Products

  • A study by Krauze et al. (2007) found alternative products in the one-pot reaction of benzylidenemalononitrile and similar compounds, contributing to understanding the chemical synthesis pathways and potential derivatives of compounds like 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.

Glycine Transporter Inhibition

  • Research by Yamamoto et al. (2016) explored similar compounds for their role as glycine transporter 1 inhibitors, potentially relevant for neurological applications and understanding the biochemical interactions of related compounds.

Molecular Interaction Studies

  • A study by Shim et al. (2002) examined the molecular interactions of a related antagonist with the CB1 cannabinoid receptor, providing insight into the molecular dynamics and interactions that could be relevant for compounds like 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.

Synthesis and Biological Activity

  • Research by Li et al. (2015) focused on the synthesis and biological activity of similar compounds, highlighting their potential applications in fungicidal and antiviral activities, which could be significant for the development of new pharmaceutical agents.

Anti-arrhythmic Activity

  • A study by Abdel‐Aziz et al. (2009) explored the anti-arrhythmic activity of similar piperidine-based compounds, which may suggest potential cardiac applications for 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.

Anti-Angiogenic and DNA Cleavage Activities

  • Kambappa et al. (2017) investigated compounds with structural similarities for their anti-angiogenic and DNA cleavage activities, indicative of potential cancer therapeutic applications (Kambappa et al., 2017).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5OS/c1-19-14-24(25(32)28-22-9-7-20(8-10-22)21-6-5-11-27-15-21)31(16-19)17-23-18-33-26(29-23)30-12-3-2-4-13-30/h5-11,14-16,18H,2-4,12-13,17H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLKFZCOJAYAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CC=C3)CC4=CSC(=N4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135368613

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
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4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
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4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
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4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
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4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
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4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide

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